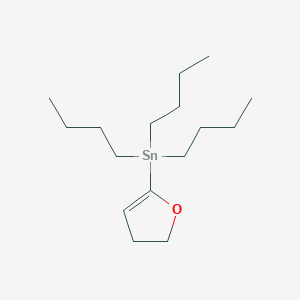









|
REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH2:3][CH2:2]1.[Li]C(C)(C)C.[Sn:11](Cl)([CH2:20][CH2:21][CH2:22][CH3:23])([CH2:16][CH2:17][CH2:18][CH3:19])[CH2:12][CH2:13][CH2:14][CH3:15].[NH4+].[Cl-]>C1COCC1>[CH2:20]([Sn:11]([CH2:12][CH2:13][CH2:14][CH3:15])([CH2:16][CH2:17][CH2:18][CH3:19])[C:5]1[O:1][CH2:2][CH2:3][CH:4]=1)[CH2:21][CH2:22][CH3:23] |f:3.4|
|


|
Name
|
|
|
Quantity
|
10.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCC=C1
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]C(C)(C)C
|
|
Name
|
Bu3SnCl
|
|
Quantity
|
52.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Sn](CCCC)(CCCC)(CCCC)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-60 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The yellow solution was stirred at −60° C. for 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WAIT
|
|
Details
|
at 0° C. for 50 min
|
|
Duration
|
50 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled down to −60° C.
|
|
Type
|
CUSTOM
|
|
Details
|
to give a colorless solution that
|
|
Type
|
STIRRING
|
|
Details
|
was stirred at 0° C. for 90 min
|
|
Duration
|
90 min
|
|
Type
|
EXTRACTION
|
|
Details
|
the reaction mixture was extracted with Et2O
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was further extracted with Et2O
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic phases were dried (Na2SO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
DISTILLATION
|
|
Details
|
The crude residue was distilled under 24 mbar vacuum at 150° C.
|
|
Type
|
DISTILLATION
|
|
Details
|
the residue was distilled again under 22 mbar vacuum at 154° C.
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)[Sn](C=1OCCC1)(CCCC)CCCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 55 g | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 108.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |